Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and antiviral activities.
Imidazo[1,2-a]pyridazine: Studied for its potential as an anticancer agent.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives have been synthesized and studied for their diverse biological activities
Uniqueness
Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)12-9-11-4-3-5-13(6)9/h3-5H,2H2,1H3 |
InChI Key |
IWXPNLTWQCJQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)Cl |
Origin of Product |
United States |
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